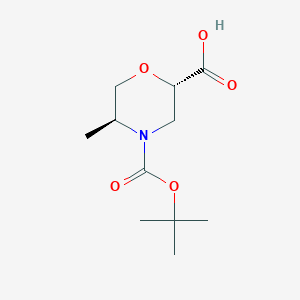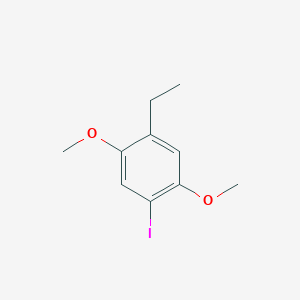
1,4-Dimethoxy-2-ethyl-5-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethoxy-2-ethyl-5-iodobenzene is an organic compound with the molecular formula C10H13IO2 It is a derivative of benzene, featuring methoxy groups at the 1 and 4 positions, an ethyl group at the 2 position, and an iodine atom at the 5 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dimethoxy-2-ethyl-5-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1,4-dimethoxy-2-ethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine being introduced to the aromatic ring at the 5 position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethoxy-2-ethyl-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the iodine atom.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used for oxidizing the ethyl group.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used to reduce the iodine atom.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include 1,4-dimethoxy-2-carboxybenzene or 1,4-dimethoxy-2-formylbenzene.
Reduction: The major product is 1,4-dimethoxy-2-ethylbenzene.
Aplicaciones Científicas De Investigación
1,4-Dimethoxy-2-ethyl-5-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,4-Dimethoxy-2-ethyl-5-iodobenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution, the iodine atom acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring. In biological systems, it may interact with enzymes or receptors, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethoxybenzene: Lacks the ethyl and iodine substituents, making it less reactive in certain types of reactions.
1,4-Dimethoxy-2-ethylbenzene: Lacks the iodine substituent, affecting its reactivity in substitution reactions.
1,4-Dimethoxy-5-iodobenzene: Lacks the ethyl group, influencing its physical and chemical properties.
Uniqueness
1,4-Dimethoxy-2-ethyl-5-iodobenzene is unique due to the presence of both the ethyl and iodine substituents, which confer distinct reactivity and properties. This combination allows for a wider range of chemical transformations and applications compared to its simpler analogs.
Propiedades
Fórmula molecular |
C10H13IO2 |
|---|---|
Peso molecular |
292.11 g/mol |
Nombre IUPAC |
1-ethyl-4-iodo-2,5-dimethoxybenzene |
InChI |
InChI=1S/C10H13IO2/c1-4-7-5-10(13-3)8(11)6-9(7)12-2/h5-6H,4H2,1-3H3 |
Clave InChI |
AAUILAUBBSBCCS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1OC)I)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


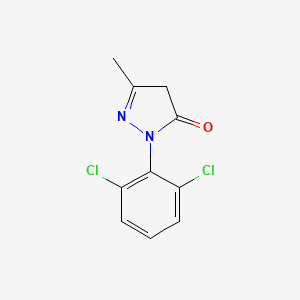
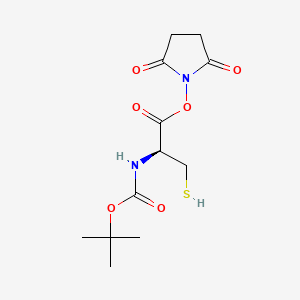
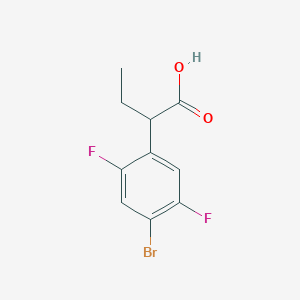

![(S)-3-Boc-4-[(3-indolyl)methyl]-2,2-dimethyloxazolidine](/img/structure/B14046918.png)

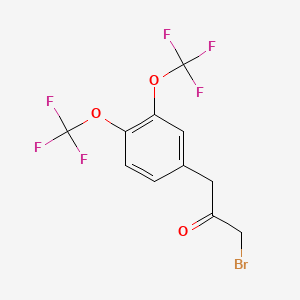

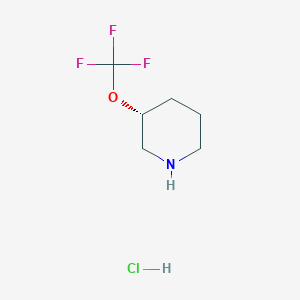
![5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride](/img/structure/B14046941.png)

![3-(5-Carboxypentyl)-2-[7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-7-sulfonate](/img/structure/B14046954.png)
